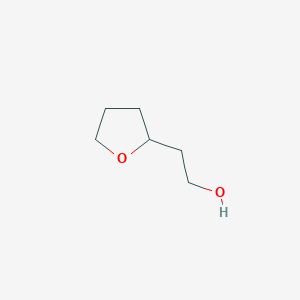

2-(Tetrahydrofuran-2-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Tetrahydrofuran-2-yl)ethanol is an organic compound with the molecular formula C6H12O2. It is a colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is known for its stability under standard conditions and its versatility in chemical synthesis and industrial applications .

Wirkmechanismus

Target of Action

It’s known that this compound is an important raw material for the preparation of furan-based compounds .

Mode of Action

The mode of action of 2-(Tetrahydrofuran-2-yl)ethanol involves its conversion to 2-methyl tetrahydrofuran (2-MTHF) through a process of ring-opening and ring-closing . This process is facilitated by a catalyst, Ag–CeOx/MCM-41, synthesized by the impregnation method . The presence of the Ce4+/Ce3+ redox pair and Ag NPs (Ag0) on the surface of the Ag–CeOx/MCM-41 catalyst is crucial for this transformation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of 2-MTHF from furfural derivatives . The selective oxidation of this compound to 2-MTHF is a key step in these pathways .

Pharmacokinetics

It’s known that this compound is a liquid at room temperature , which may influence its absorption and distribution.

Result of Action

The result of the action of this compound is the production of 2-MTHF . This compound has various applications, including use as a biomass fuel additive, a green solvent, and an organic intermediate . In terms of drug synthesis, it can also be used as a chemical intermediate .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . The reaction conditions for the conversion of this compound to 2-MTHF were found to be optimal at 150 °C and 4 MPa O2 pressure . The compound should be stored in a cool, dry place, away from light for stability .

Biochemische Analyse

Biochemical Properties

It is known to be a stable compound under normal conditions . It is soluble in water and can mix with various organic solvents .

Temporal Effects in Laboratory Settings

2-(Tetrahydrofuran-2-yl)ethanol is known to be stable under normal conditions . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Tetrahydrofuran-2-yl)ethanol can be synthesized through several methods. One common method involves the catalytic hydrogenation of 2-(Tetrahydrofuran-2-yl)acetaldehyde using palladium on activated charcoal as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol at room temperature .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of furfural derivatives. This process is efficient and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tetrahydrofuran-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-(Tetrahydrofuran-2-yl)acetaldehyde.

Reduction: It can be reduced to form 2-(Tetrahydrofuran-2-yl)methanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

Oxidation: 2-(Tetrahydrofuran-2-yl)acetaldehyde.

Reduction: 2-(Tetrahydrofuran-2-yl)methanol.

Substitution: Various alkyl and acyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Tetrahydrofuran-2-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: It is used in the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceutical intermediates.

Industry: It is used in the production of polymers, dyes, and surfactants.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrahydrofurfuryl alcohol: Similar in structure but lacks the ethyl group.

2-(Tetrahydrofuran-2-yl)methanol: Similar but with a methanol group instead of an ethanol group.

2-(Tetrahydrofuran-2-yl)acetaldehyde: Similar but with an aldehyde group instead of an alcohol group.

Uniqueness

2-(Tetrahydrofuran-2-yl)ethanol is unique due to its combination of a tetrahydrofuran ring and an ethanol group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Biologische Aktivität

2-(Tetrahydrofuran-2-yl)ethanol, also known as (R)-2-(tetrahydrofuran-2-yl)ethanol, is an organic compound characterized by a tetrahydrofuran ring linked to an ethanol moiety. This compound exhibits significant biological activities that have garnered research interest for potential therapeutic applications, particularly in oncology and drug design.

- Molecular Formula : C6H12O2

- Structural Features : The presence of a tetrahydrofuran ring contributes to its unique reactivity and biological interactions. The compound is optically active due to its chiral center.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Cytotoxic Effects : Studies have shown that this compound can exert cytotoxic effects against various cancer cell lines. For instance, it has demonstrated selective toxicity towards certain tumor cells, suggesting its potential as an anti-cancer agent .

- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, influencing metabolic pathways critical for therapeutic efficacy. Such interactions are essential for understanding its safety and effectiveness in medicinal applications .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially useful against various pathogens .

Cytotoxicity Studies

A study conducted on the cytotoxic effects of this compound involved testing against multiple cancer cell lines, including breast and colon cancer. The results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast) | 25 | Significant reduction in viability |

| HT-29 (Colon) | 30 | Moderate cytotoxicity |

| A549 (Lung) | 40 | Low cytotoxicity |

The mechanism by which this compound induces cytotoxicity appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed increased Annexin V staining in treated cells, indicating early apoptotic changes.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Hydrogenation of tetrahydrofuran derivatives.

- Reaction with appropriate alcohols under acidic conditions.

Additionally, derivatives of this compound have been synthesized to enhance biological activity. For instance, modifications to the hydroxyl group or the tetrahydrofuran ring may improve solubility or receptor affinity.

Safety and Toxicology

While this compound shows promise in therapeutic applications, safety assessments are critical. Toxicological studies indicate that the compound is harmful if swallowed and can cause skin irritation . Further research into its pharmacokinetics and long-term effects is necessary to establish safe usage parameters.

Eigenschaften

IUPAC Name |

2-(oxolan-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAJYRVEBULFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.